molecular formula C12H12N2O4 B14471393 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- CAS No. 72435-94-0

2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)-

Cat. No.: B14471393
CAS No.: 72435-94-0
M. Wt: 248.23 g/mol
InChI Key: HQURTRIABLWHMZ-VIFPVBQESA-N
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Description

2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring, a carboxaldehyde group, and a nitrobenzoyl moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- typically involves the reaction of (S)-pyrrolidine-2-carboxaldehyde with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxaldehyde, 1-(4-nitrobenzoyl)-, (S)-
  • 2-Pyrrolidinecarboxaldehyde, 1-(2-nitrophenyl)-, (S)-
  • 2-Pyrrolidinecarboxaldehyde, 1-(3-nitrobenzoyl)-, (S)-

Uniqueness

2-Pyrrolidinecarboxaldehyde, 1-(2-nitrobenzoyl)-, (S)- is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

72435-94-0

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(2S)-1-(2-nitrobenzoyl)pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C12H12N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1

InChI Key

HQURTRIABLWHMZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C=O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C=O

Origin of Product

United States

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